2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide

CCK1 receptor cholecystokinin binding affinity

2-Fluoro-N-(2-(3-phenethylureido)phenyl)benzamide (CAS 1203257-16-2) is a synthetic small molecule belonging to the 2-ureido-benzamide class, with a molecular formula of C22H20FN3O2 and a molecular weight of 377.4 g/mol. This compound has been characterized as a ligand for cholecystokinin (CCK) receptors, with curated affinity data available in authoritative databases such as BindingDB and ChEMBL.

Molecular Formula C22H20FN3O2
Molecular Weight 377.4
CAS No. 1203257-16-2
Cat. No. B3046150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide
CAS1203257-16-2
Molecular FormulaC22H20FN3O2
Molecular Weight377.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C22H20FN3O2/c23-18-11-5-4-10-17(18)21(27)25-19-12-6-7-13-20(19)26-22(28)24-15-14-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,25,27)(H2,24,26,28)
InChIKeyAJGDSMWMBIGQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(2-(3-phenethylureido)phenyl)benzamide (CAS 1203257-16-2) – Compound Class, Core Pharmacological Profile, and Procurement Considerations


2-Fluoro-N-(2-(3-phenethylureido)phenyl)benzamide (CAS 1203257-16-2) is a synthetic small molecule belonging to the 2-ureido-benzamide class, with a molecular formula of C22H20FN3O2 and a molecular weight of 377.4 g/mol . This compound has been characterized as a ligand for cholecystokinin (CCK) receptors, with curated affinity data available in authoritative databases such as BindingDB and ChEMBL. Specifically, it demonstrates high-affinity binding to the human CCK1 receptor (Ki = 3.72 nM) and substantially weaker affinity for the human CCK2 receptor (Ki = 537 nM), yielding a CCK2/CCK1 selectivity ratio of approximately 144-fold [1]. This selectivity profile distinguishes it from closely related halogen-substituted analogs within the 2-ureido-benzamide series, where even minor substituent changes (e.g., 2-fluoro versus 2-chloro or 2-hydrogen) are known to markedly alter receptor binding characteristics [2].

Why Generic Substitution Is Not Straightforward with 2-Fluoro-N-(2-(3-phenethylureido)phenyl)benzamide


In the 2-ureido-benzamide series, the identity of the 2-position substituent on the benzamide ring (R1 in patent formula) is a critical determinant of both potency and receptor selectivity [1]. The target compound bears a 2-fluoro substituent and exhibits a 144-fold selectivity window between CCK1 (Ki = 3.72 nM) and CCK2 (Ki = 537 nM) receptors [2]. Replacing the 2-fluoro with hydrogen, chloro, methyl, or other halogens can radically shift this selectivity profile, as the electronic and steric effects of the ortho-substituent directly influence the ureido-benzamide pharmacophore's interaction with the receptor binding pocket. For instance, the structurally analogous 2-chloro variant (CAS 1203338-83-3, molecular weight 393.9) possesses different physicochemical properties, including altered lipophilicity (ClogP) and dipole moment, which can affect membrane permeability, metabolic stability, and off-target binding profiles that are not captured by a single-point receptor affinity measurement . Therefore, substituting the 2-fluoro compound with its 2-chloro or 2-H analog without empirical binding and functional data for the comparator cannot be assumed to preserve the same pharmacological profile, making this specific compound non-interchangeable with uncharacterized in-class analogs.

Quantitative Evidence Guide: 2-Fluoro-N-(2-(3-phenethylureido)phenyl)benzamide Versus Comparators


CCK1 Receptor Affinity: Absolute Ki Value and Comparison to Benchmark Antagonist Lintitript

In a radioligand displacement assay using [125I](S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea on human CCK1 receptors expressed in CHO-K1 cells, 2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide yielded a Ki of 3.72 nM [1]. For comparison, the well-established non-peptide CCK1 antagonist Lintitript (SR 27897) has a reported Ki of 0.2 nM at human CCK1 receptors . Although Lintitript's affinity is approximately 18.6-fold more potent, the target compound represents a structurally distinct 2-ureido-benzamide chemotype, offering an alternative scaffold for CCK1 antagonist development where benzodiazepine-based backbones (like Lintitript) are suboptimal due to synthetic tractability, intellectual property constraints, or physicochemical considerations.

CCK1 receptor cholecystokinin binding affinity

CCK1 over CCK2 Receptor Selectivity: A 144-Fold Discrimination Window

The same BindingDB dataset reports a Ki of 537 nM for the human CCK2 (gastrin/cholecystokinin type B) receptor, determined via displacement of [125I](R)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea [1]. The calculated CCK2/CCK1 Ki ratio is 144-fold (537 nM / 3.72 nM). This degree of selectivity is meaningful when contrasted with CCK2-selective ureido-acetamide antagonists such as RP73870, which exhibit preferential CCK2 binding, or with non-selective CCK receptor ligands [2]. The target compound's selectivity profile positions it as a CCK1-preferring ligand within the ureido-benzamide chemotype space, whereas the broader 2-ureido-benzamide class is historically associated with ACAT inhibition rather than CCK receptor modulation [3], suggesting the phenethylureido substitution pattern redirects pharmacological activity toward CCK receptors.

receptor selectivity CCK2 receptor gastrin receptor off-target profiling

Chemotype Distinctiveness: Ureido-Benzamide Scaffold Versus Benzodiazepine CCK1 Antagonists (L-364,718 / Devazepide Class)

The prototypical CCK1 antagonist devazepide (L-364,718) is based on a 1,4-benzodiazepine scaffold and exhibits extremely high CCK1 affinity (IC50 = 81 pM in rat pancreas; Ki reported in the sub-nanomolar range) . However, the benzodiazepine core carries inherent limitations including complex stereochemistry, potential for benzodiazepine-related off-target effects on GABA-A receptors, and dense patent protection. The target compound, 2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide, features a 2-ureido-benzamide core that is topologically distinct from the benzodiazepine scaffold, offering a structurally novel entry point for CCK1 ligand optimization [1]. While its CCK1 Ki of 3.72 nM is less potent than devazepide, the ureido-benzamide scaffold's synthetic accessibility (fewer chiral centers, modular amide/urea coupling chemistry) and freedom-to-operate advantages may make it a strategically preferable starting point for medicinal chemistry programs requiring non-benzodiazepine CCK1 ligands.

scaffold hopping chemotype benzodiazepine structural novelty

Physicochemical Differentiation from the 2-Chloro Analog: Molecular Properties Relevant to Formulation and ADME Prediction

The 2-fluoro substituent in the target compound (molecular weight 377.4; molecular formula C22H20FN3O2) imparts distinct physicochemical properties compared to the 2-chloro analog (CAS 1203338-83-3; molecular weight 393.9; C22H20ClN3O2) . Fluorine substitution increases metabolic stability at the ortho position relative to hydrogen (by blocking potential oxidative metabolism) while contributing lower lipophilicity than chlorine (Hansch π constant: F = 0.14 vs. Cl = 0.71), which can improve aqueous solubility and reduce non-specific protein binding. These properties are directly relevant to downstream formulation, in vitro assay compatibility (DMSO solubility, avoiding precipitation), and in vivo pharmacokinetic behavior. Additionally, the 2-fluoro substituent acts as a hydrogen bond acceptor (C-F...H interaction), which can influence target binding conformation differently than the bulkier and more lipophilic chlorine atom.

physicochemical properties halogen substitution lipophilicity ADME

Optimal Research and Industrial Application Scenarios for 2-Fluoro-N-(2-(3-phenethylureido)phenyl)benzamide (CAS 1203257-16-2)


CCK1 Receptor Pharmacological Tool for In Vitro Mechanistic Studies

With its well-characterized CCK1 affinity (Ki = 3.72 nM) and a 144-fold selectivity window over CCK2 (Ki = 537 nM), this compound can serve as a small-molecule CCK1 antagonist probe for acute in vitro experiments requiring acute, reversible CCK1 blockade [1]. Applications include CCK1-mediated calcium mobilization assays in recombinant cell lines, pancreatic acinar cell secretion studies, and electrophysiological recordings in brain slices where selective CCK1 inhibition is needed without concurrent CCK2/gastrin receptor interference. The structurally defined, achiral scaffold facilitates precise concentration-response curve generation, as batch-to-batch variability in stereochemistry is eliminated.

Medicinal Chemistry Lead Optimization Starting Point for Non-Benzodiazepine CCK1 Antagonists

The 2-ureido-benzamide scaffold represents a structurally distinct alternative to the benzodiazepine-based CCK1 antagonists (e.g., devazepide), offering IP diversification opportunities and freedom-to-operate advantages [1]. Medicinal chemistry teams can leverage the modular synthesis (sequential amide coupling and urea formation) to rapidly explore structure-activity relationships (SAR) at the benzamide 2-position, the phenethylureido N-substituent, and the central phenyl ring. The existing Ki of 3.72 nM provides a validated starting point for affinity maturation through parallel library synthesis, with the goal of achieving sub-nanomolar potency while retaining the favorable selectivity window.

Comparative Pharmacology Studies Investigating Halogen Effects on CCK Receptor Selectivity

As part of a systematic SAR campaign across the 2-ureido-benzamide series, the 2-fluoro derivative's selectivity profile can be benchmarked against its 2-chloro (CAS 1203338-83-3) and 2-hydrogen analogs to quantify the impact of ortho-halogen substitution on CCK1/CCK2 discrimination [1]. Such studies are valuable for elucidating the pharmacophoric requirements for CCK1 versus CCK2 binding within this chemotype, informing computational docking models and free-energy perturbation (FEP) predictions that guide the design of next-generation CCK receptor ligands with tailored selectivity profiles.

Reference Compound for In Vitro ADME and Physicochemical Profiling of Halogenated Benzamide Series

The distinct physicochemical properties conferred by the 2-fluoro substituent (molecular weight 377.4; Hansch π = 0.14) relative to the 2-chloro analog (MW 393.9; Hansch π = 0.71) make this compound a useful reference for systematic ADME profiling across the halogen series [1]. Procurement of the 2-fluoro compound alongside its 2-chloro and 2-H comparators enables head-to-head assessment of microsomal stability, plasma protein binding, Caco-2 permeability, and thermodynamic solubility, generating a comprehensive dataset that correlates ortho-substituent properties with in vitro ADME outcomes and guides lead candidate prioritization.

Quote Request

Request a Quote for 2-fluoro-N-(2-(3-phenethylureido)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.